molecular formula C20H32N2O6 B2661138 1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid CAS No. 300398-14-5

1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid

Cat. No.: B2661138
CAS No.: 300398-14-5
M. Wt: 396.484
InChI Key: OJKWQBRGAIGEBH-UHFFFAOYSA-N
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Description

1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: Involving the reaction of carboxylic acids with amines in the presence of coupling agents.

    Cyclization Reactions: Formation of cyclohexane rings through intramolecular reactions.

    Protection and Deprotection Steps: To protect functional groups during intermediate steps and then remove these protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid derivatives: Compounds with similar structures but different functional groups.

    Cyclohexane derivatives: Compounds containing cyclohexane rings with various substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[[6-[(1-carboxycyclohexyl)amino]-6-oxohexanoyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c23-15(21-19(17(25)26)11-5-1-6-12-19)9-3-4-10-16(24)22-20(18(27)28)13-7-2-8-14-20/h1-14H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKWQBRGAIGEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)CCCCC(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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